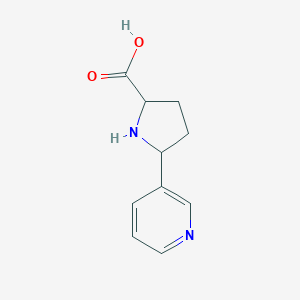

Nornicotine-2-carboxylic Acid

Descripción

Propiedades

IUPAC Name |

5-pyridin-3-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSAICMYCRAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602358 | |

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-11-6 | |

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nornicotine-2-carboxylic Acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of Nornicotine-2-carboxylic Acid

Introduction

This compound, also known by its systematic name 5-(3-Pyridyl)proline, is a heterocyclic compound structurally related to the tobacco alkaloid nornicotine.[1][2] Nornicotine itself is a significant compound in tobacco science, primarily formed through the N-demethylation of nicotine, a process catalyzed by cytochrome P450 enzymes.[3][4] It is not only a metabolite of nicotine in humans but also a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN), which can form during the curing of tobacco and endogenously in the human body.[5][6][7]

Given the toxicological and pharmacological importance of its parent compound, a thorough understanding of the chemical properties of this compound is essential for researchers in toxicology, pharmacology, and metabolomics. This guide provides a comprehensive technical overview of its physicochemical properties, analytical characterization, chemical reactivity, and biological context, designed to serve as a foundational resource for scientific investigation.

Physicochemical Properties and Identification

This compound is a chiral molecule containing both a carboxylic acid and a secondary amine, giving it zwitterionic characteristics similar to the amino acid proline. Its identity is defined by a unique combination of physical and chemical identifiers.

| Property | Value | Source |

| CAS Number | 3562-11-6 | [1][8] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2][9] |

| Common Synonyms | 5-(3-Pyridyl)proline; 5-(Pyridin-3-yl)pyrrolidine-2-carboxylic acid | [1][2] |

| Appearance | White powder | [10] |

| Predicted Boiling Point | 394.8 ± 42.0 °C | [1] |

| Predicted Density | 1.244 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 2.04 ± 0.40 (most acidic) | [1] |

Synthesis and Purification

Conceptual Synthetic Workflow

A plausible synthesis involves the coupling of a protected proline derivative with a pyridine building block. The causality behind this choice lies in the robust nature of modern cross-coupling reactions and the availability of chiral starting materials to ensure stereochemical control.

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Purification by Ion-Exchange Chromatography

The zwitterionic nature of the final product makes ion-exchange chromatography an ideal purification method.

-

Resin Selection: Choose a strong cation exchange resin (e.g., Dowex 50WX8). The choice is driven by the need to bind the positively charged secondary amine under acidic conditions.

-

Column Preparation: Prepare a column with the selected resin and equilibrate with a low pH buffer (e.g., 0.1 M citric acid, pH 2.5).

-

Loading: Dissolve the crude product from the deprotection step in the equilibration buffer and load it onto the column. The target compound will bind to the resin via its protonated amine, while uncharged impurities will pass through.

-

Washing: Wash the column with several volumes of the equilibration buffer to remove any remaining impurities.

-

Elution: Elute the bound product using a pH gradient or a step-elution with a basic buffer (e.g., 0.5 M ammonium hydroxide). As the pH increases, the amine group is deprotonated, releasing the molecule from the resin.

-

Analysis: Collect fractions and analyze them by a suitable method, such as LC-MS, to identify those containing the pure product. Pool and lyophilize the pure fractions to obtain the final solid.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. The expected spectral characteristics are derived from the functional groups present in the molecule.

| Technique | Expected Characteristics | Rationale |

| IR Spectroscopy | Very broad O-H stretch (2500-3300 cm⁻¹); Strong C=O stretch (1710-1760 cm⁻¹) | These are hallmark absorptions for a carboxylic acid, with the broadness of the O-H band resulting from hydrogen bonding.[11] |

| ¹H NMR | Singlet, ~12 δ (COOH); Multiplets, 7.5-8.5 δ (Pyridine H); Multiplets, 2.0-4.0 δ (Pyrrolidine H) | The carboxylic acid proton is highly deshielded.[11] Protons on the pyridine ring are in the aromatic region, and the aliphatic protons of the pyrrolidine ring are further upfield. |

| ¹³C NMR | Signal, 165-185 δ (C=O); Signals, 120-150 δ (Pyridine C); Signals, 25-70 δ (Pyrrolidine C) | The carboxyl carbon is characteristic and appears significantly downfield.[11] |

| Mass Spectrometry | ESI+: [M+H]⁺ at m/z 193.09 | Electrospray ionization in positive mode is ideal for protonating the basic nitrogen atoms, yielding the protonated molecular ion. |

Protocol: Quantitative Analysis by LC-MS/MS

For quantification in biological matrices, a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard, offering superior sensitivity and selectivity.[12]

Caption: Workflow for the quantification of this compound.

-

Sample Preparation:

-

To 100 µL of sample (e.g., plasma), add an internal standard (an isotopically labeled version of the analyte is ideal for compensating for matrix effects and extraction losses).

-

Perform a protein precipitation with 300 µL of acetonitrile. Centrifuge to pellet the protein.

-

Dilute the supernatant with an acidic buffer and load onto a mixed-mode cation exchange solid-phase extraction (SPE) cartridge. This captures the analyte while allowing neutral and anionic interferences to be washed away.

-

-

Chromatography:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column. This is chosen for its superior retention of polar compounds like amino acids.

-

Mobile Phase A: 10 mM Ammonium Formate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at high organic content (e.g., 95% B) and ramp down to elute the analyte.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 193.1 (for [M+H]⁺).

-

Product Ions (Q3): Select at least two stable, high-intensity fragment ions for quantification and confirmation (e.g., fragments corresponding to the loss of H₂O and CO₂, or cleavage of the pyrrolidine ring).

-

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three primary functional regions: the carboxylic acid, the secondary amine, and the pyridine ring.

-

Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling reagents like EDC/HOBt). These reactions are fundamental in creating prodrugs or bioconjugates.

-

Secondary Amine: The pyrrolidine nitrogen is nucleophilic and can undergo N-alkylation or N-acylation. This site is also the primary center for protonation at physiological pH.

-

Stability: The molecule is expected to be stable under standard laboratory conditions. However, like its parent compound nornicotine, it may be susceptible to pyrolytic degradation at high temperatures, potentially leading to decarboxylation and ring-opening or dehydrogenation reactions.[13] In aqueous solutions, its stability will be pH-dependent, but it is generally robust and not prone to rapid hydrolysis.

Biological Context and Potential Significance

While this compound is not a primary tobacco alkaloid, its structure suggests it could be a minor, yet-to-be-fully-characterized, metabolite of nornicotine. The addition of a carboxyl group significantly increases polarity, suggesting it would be more readily excreted in urine if formed in vivo.

Caption: Metabolic relationship of this compound to nicotine.

-

Pharmacological Relevance: Nornicotine is an agonist at several nicotinic acetylcholine receptors (nAChRs).[14][15] this compound represents a conformationally restricted analog of nornicotine. The presence of the carboxylate group could alter its binding affinity and selectivity for nAChR subtypes, making it a molecule of interest for structure-activity relationship (SAR) studies in drug discovery. Its structural similarity to proline could also suggest potential interactions with enzymes or transporters that recognize proline.

-

Toxicological Relevance: Its primary importance in toxicology is as a potential biomarker and analytical standard. If it is confirmed as a human metabolite of nornicotine, its urinary concentration could provide additional information on nicotine metabolism and exposure.

Conclusion

This compound is a specialized chemical whose properties are deeply intertwined with the metabolism and toxicology of nicotine. This guide has outlined its core physicochemical characteristics, provided a framework for its synthesis and purification, and detailed robust protocols for its analytical quantification. Its reactivity is governed by predictable functional group chemistry, and its biological significance lies in its potential role as a metabolite and a tool for pharmacological research. For scientists and researchers, this compound serves as a critical reference material for elucidating the complex pathways of nicotine metabolism and for exploring the structure-activity relationships of nicotinic compounds.

References

- Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. [Link]

- Nornicotine. Wikipedia. [Link]

- Lewis, R. S., Bowen, S. W., Keogh, M. R., & Dewey, R. E. (2010). Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. Phytochemistry, 71(17-18), 1988-1998. [Link]

- This compound 95%. RHENIUM BIO SCIENCE. [Link]

- Nornicotine | C9H12N2.

- This compound CAS NO.3562-11-6. ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]

- Shoji, T., & Hashimoto, T. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany, 74(16), 4939-4951. [Link]

- Biosynthesis of nicotine and related alkaloids in tobacco.

- Key genes involved in the synthesis of nicotine and nornicotine alkaloids in Nicotiana leaves.

- Jacob, P., & Benowitz, N. L. (2011). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 25-50. [Link]

- von Weymarn, L. B., Retzlaff, C., & Murphy, S. E. (2012). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemico-biological interactions, 197(2-3), 89-95. [Link]

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115. [Link]

- Papke, R. L., Horenstein, N. A., & Stokes, C. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 168-178. [Link]

- Cundiff, R. H., & Markunas, P. C. (1955). Determination of Nicotine, Nornicotine, and Total Alkaloids in Tobacco. Analytical Chemistry, 27(10), 1650-1653. [Link]

- Haines, C. F., Mahl, T. A., & Resnik, F. E. (1964). Pyrolytic Degradation of Nornicotine and Myosmine. CORESTA. [Link]

- Metabolism of nornicotine, anabasine, and N-methylanabasine.

- Baxendale, I. R., Brusotti, G., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154. [Link]

- Cromwell, B. T. (1954). A New Synthesis of Nornicotine and Nicotine. Journal of the American Chemical Society, 76(18), 4703-4704. [Link]

- Spectroscopy of Carboxylic Acid Derivatives.

- Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

- Spectroscopy of Carboxylic Acid Deriv

- Knezevich, A., & Hecht, S. S. (2012). Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans. Journal of toxicology, 2012, 685213. [Link]

- Chemical structures of tobacco alkaloids investigated in the present study.

- McMurry, J. (2023). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry (10th ed.). Cengage. [Link]

- Maruntean, S., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega. [Link]

Sources

- 1. This compound | 3562-11-6 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nornicotine - Wikipedia [en.wikipedia.org]

- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rheniumshop.co.il [rheniumshop.co.il]

- 9. 3562-11-6|this compound|BLD Pharm [bldpharm.com]

- 10. This compound, CasNo.3562-11-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. coresta.org [coresta.org]

- 14. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Nornicotine-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Nornicotine-2-carboxylic acid, a derivative of the tobacco alkaloid nornicotine, represents a molecule of significant interest in medicinal chemistry and drug development due to its structural resemblance to proline and its potential as a scaffold for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthetic pathways to this compound, with a primary focus on a proposed de novo chemical synthesis. The guide delves into the rationale behind the chosen synthetic strategy, detailed experimental protocols, and the underlying chemical principles. Furthermore, it explores the biosynthetic origins of its precursor, nornicotine, providing a complete picture of the landscape for obtaining this valuable compound.

Introduction: The Significance of this compound

This compound, systematically named 5-(pyridin-3-yl)pyrrolidine-2-carboxylic acid, is a heterocyclic amino acid that has garnered attention in the field of medicinal chemistry. Its structure, featuring a pyridine ring attached to a proline framework, makes it a compelling building block for the synthesis of novel compounds with potential therapeutic applications. The proline moiety is a common feature in many biologically active molecules, influencing their conformation and interaction with biological targets. The addition of the pyridine ring introduces a key pharmacophore that can modulate a compound's pharmacological profile, including its ability to interact with nicotinic acetylcholine receptors (nAChRs).

This guide will provide a detailed exploration of the synthetic routes to this compound, addressing both the biological origin of its precursor and a proposed robust chemical synthesis for its production in a laboratory setting.

Biosynthesis of the Precursor: Nornicotine

The direct precursor to this compound is nornicotine, a secondary alkaloid found in tobacco plants (Nicotiana tabacum)[1][2]. Understanding the natural formation of nornicotine provides context for its availability and potential for biotechnological production routes.

In tobacco, nornicotine is primarily synthesized through the N-demethylation of the more abundant alkaloid, nicotine[2][3]. This conversion is catalyzed by a specific enzyme from the cytochrome P450 family, namely nicotine N-demethylase (NND), with the key isozyme identified as CYP82E4[2][3].

The biosynthetic conversion of nicotine to nornicotine is particularly active during the senescence and curing of tobacco leaves[3]. Certain tobacco varieties, known as "converters," exhibit a high rate of this conversion, leading to significant accumulations of nornicotine[3].

dot digraph "Biosynthesis of Nornicotine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Nicotine [label="Nicotine"]; Nornicotine [label="Nornicotine"]; CYP82E4 [label="Nicotine N-Demethylase\n(CYP82E4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Nicotine -> Nornicotine [label="- CH3"]; CYP82E4 -> Nicotine [style=invis]; } dot Caption: Biosynthetic conversion of nicotine to nornicotine.

Chemical Synthesis of Nornicotine

For laboratory and industrial-scale production, chemical synthesis offers a reliable and controllable source of nornicotine. One of the most common and effective methods for synthesizing racemic nornicotine is through the reduction of myosmine[4][5].

Myosmine can be synthesized through the condensation of ethyl nicotinate and N-vinylpyrrolidone[6]. The subsequent reduction of the imine bond in myosmine yields nornicotine. This reduction can be achieved using various reducing agents, with sodium borohydride being a common choice for its mildness and efficiency[4][5].

dot digraph "Chemical Synthesis of Nornicotine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Myosmine [label="Myosmine"]; Nornicotine [label="(+/-)-Nornicotine"]; Reagents [label="Sodium Borohydride\n(NaBH4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Myosmine -> Nornicotine [label="Reduction"]; Reagents -> Myosmine [style=invis]; } dot Caption: Chemical synthesis of racemic nornicotine from myosmine.

Proposed De Novo Synthesis of this compound

While the direct carboxylation of nornicotine at the 2-position of the pyrrolidine ring is a conceivable synthetic route, there is a lack of established protocols in the scientific literature for this specific transformation. Therefore, a more robust and predictable approach is a de novo synthesis, building the 5-(pyridin-3-yl)pyrrolidine-2-carboxylic acid scaffold from acyclic precursors. A plausible and efficient strategy involves an asymmetric Michael addition reaction, a powerful tool for the construction of substituted pyrrolidines.

This proposed pathway leverages well-established principles of organic synthesis to construct the target molecule with control over stereochemistry, which is crucial for drug development.

Overall Synthetic Strategy

The proposed synthesis is a multi-step process commencing with readily available starting materials: 3-acetylpyridine and diethyl maleate. The key steps include:

-

Knoevenagel Condensation: To form the α,β-unsaturated ketoester.

-

Asymmetric Michael Addition: The crucial step to introduce the nitrogen and the second ester group, setting the stage for the pyrrolidine ring.

-

Reductive Amination and Cyclization: To form the pyrrolidine ring.

-

Hydrolysis: To yield the final this compound.

dot digraph "De Novo Synthesis of this compound" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="3-Acetylpyridine +\nDiethyl Maleate"]; Intermediate1 [label="α,β-Unsaturated Ketoester"]; Intermediate2 [label="Michael Adduct"]; Intermediate3 [label="Substituted Pyrrolidinone"]; FinalProduct [label="this compound"];

Start -> Intermediate1 [label="Knoevenagel\nCondensation"]; Intermediate1 -> Intermediate2 [label="Asymmetric\nMichael Addition"]; Intermediate2 -> Intermediate3 [label="Reductive Amination\n& Cyclization"]; Intermediate3 -> FinalProduct [label="Hydrolysis"]; } dot Caption: Proposed de novo synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-diethyl 2-(1-(pyridin-3-yl)ethylidene)malonate (α,β-Unsaturated Ketoester)

This initial step involves a Knoevenagel condensation between 3-acetylpyridine and diethyl maleate.

-

Reagents: 3-acetylpyridine, diethyl maleate, piperidine, acetic acid, toluene.

-

Procedure:

-

To a solution of 3-acetylpyridine (1.0 eq) and diethyl maleate (1.1 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ketoester.

-

Step 2: Asymmetric Michael Addition

This is the key stereochemistry-determining step. A chiral amine catalyst is used to facilitate the conjugate addition of a nitrogen nucleophile to the α,β-unsaturated ketoester.

-

Reagents: (E)-diethyl 2-(1-(pyridin-3-yl)ethylidene)malonate, benzylamine, chiral squaramide catalyst, dichloromethane.

-

Procedure:

-

To a solution of the α,β-unsaturated ketoester (1.0 eq) in dichloromethane at -20 °C, add the chiral squaramide catalyst (0.1 eq).

-

Add benzylamine (1.2 eq) dropwise and stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.

-

Quench the reaction with saturated ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude Michael adduct can be used in the next step without further purification.

-

Step 3: Reductive Amination and Cyclization to form the Pyrrolidinone

The Michael adduct undergoes an intramolecular cyclization following reduction of the ketone.

-

Reagents: Crude Michael adduct, sodium borohydride, methanol.

-

Procedure:

-

Dissolve the crude Michael adduct in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude substituted pyrrolidinone.

-

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ester group to the carboxylic acid.

-

Reagents: Crude substituted pyrrolidinone, lithium hydroxide, tetrahydrofuran, water.

-

Procedure:

-

Dissolve the crude pyrrolidinone in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 6 with 1M HCl.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

The aqueous solution can be purified by ion-exchange chromatography to isolate this compound.

-

Quantitative Data Summary

| Step | Reaction Type | Key Reagents | Typical Yield |

| 1 | Knoevenagel Condensation | Piperidine, Acetic Acid | 70-85% |

| 2 | Asymmetric Michael Addition | Chiral Squaramide Catalyst | 80-95% |

| 3 | Reductive Amination/Cyclization | Sodium Borohydride | 65-80% |

| 4 | Hydrolysis | Lithium Hydroxide | >90% |

Conclusion and Future Outlook

This technical guide has outlined the primary pathways for accessing this compound, a molecule of increasing importance in drug discovery. While the biosynthetic route via nornicotine provides a natural source for the precursor, the proposed de novo chemical synthesis offers a controlled and scalable method for producing the final compound with high purity and stereochemical control. The presented multi-step synthesis is based on established and reliable chemical transformations, providing a solid foundation for researchers to produce this valuable building block.

Future research in this area could focus on the development of a direct and stereoselective carboxylation of nornicotine, which would represent a more atom-economical approach. Furthermore, the exploration of enzymatic methods for the synthesis of this compound could offer a greener and more efficient alternative to traditional chemical synthesis. As the demand for novel and diverse molecular scaffolds in drug development continues to grow, the synthesis and application of this compound and its derivatives are poised to play an increasingly significant role.

References

- Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(41), 14919–14924. [Link]

- PubMed. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase.

- Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PMC.

- Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine.

- ResearchGate. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine.

- Wikipedia. (n.d.). Nornicotine.

- MDPI. (2022). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity.

- MDPI. (2024). Efficient Method of (S)-Nicotine Synthesis.

- Aribo Biotechnology. (n.d.). 3562-11-6 | this compound.

- PubMed. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template.

- ACS Publications. (2023). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems.

- PubMed Central (PMC). (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PubMed Central (PMC). (2024). Efficient Method of (S)-Nicotine Synthesis.

- ResearchGate. (2014). Substituted proline derivatives as organocatalysts in Michael reaction.

- Google Patents. (1949). Process for the preparation of nornicotine.

- ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Nornicotine-2-carboxylic Acid (CAS 3562-11-6)

A Note to the Reader: Scientific literature directly pertaining to Nornicotine-2-carboxylic Acid (CAS 3562-11-6), also known as 5-(3-Pyridyl)proline, is notably sparse. Consequently, this guide synthesizes available data on the compound with established principles from related chemical structures, particularly nornicotine and proline derivatives. Sections containing extrapolated or theoretical information are clearly indicated to maintain scientific integrity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive overview based on current knowledge and logical inference.

Part 1: Core Chemical and Physical Characteristics

This compound is a derivative of nicotine, characterized by a carboxylic acid group at the 2-position of the pyrrolidine ring of nornicotine.[1][2] This structural modification significantly alters its physicochemical properties compared to its parent compounds, nicotine and nornicotine.

Chemical Structure and Properties

-

IUPAC Name: 5-(pyridin-3-yl)pyrrolidine-2-carboxylic acid[1]

-

CAS Number: 3562-11-6[2]

-

Molecular Formula: C₁₀H₁₂N₂O₂[2]

-

Molecular Weight: 192.21 g/mol [2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| pKa | ~2.0-4.0 (carboxylic acid), ~8.0-9.0 (pyrrolidine nitrogen) | General Chemical Principles |

| LogP | < 1.0 | General Chemical Principles |

| Water Solubility | Higher than nornicotine | General Chemical Principles |

Predictions are based on the functional groups present in the molecule and general chemical principles. Actual experimental values may vary.

Synthesis Approaches

One potential approach involves the multi-component synthesis using L-proline as a catalyst, which is known to be effective for creating substituted pyridine derivatives.[3] Another possibility is the modification of nornicotine itself, though this would require selective oxidation of the pyrrolidine ring, which could be challenging. A more likely route would involve the synthesis of a suitable pyrrolidine-2-carboxylic acid derivative followed by the introduction of the pyridine ring.

Part 2: Biological Significance and Toxicological Profile (Inferred)

The biological activity of this compound has not been extensively studied. However, based on its structural relationship to nornicotine, a key metabolite of nicotine, we can infer its potential biological roles and toxicological implications.

Potential Role in Nicotine Metabolism

Nornicotine is a primary metabolite of nicotine, formed through N-demethylation, a reaction mediated by cytochrome P450 enzymes, particularly CYP82E4 in tobacco plants.[4][5] Nornicotine itself is further metabolized in the body.[6] It is plausible that this compound could be a minor, yet undiscovered, metabolite in this pathway, formed through oxidation of the nornicotine ring.

Diagram 1: Inferred Metabolic Pathway of Nicotine to this compound

Sources

- 1. This compound | 3562-11-6 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nornicotine-2-carboxylic Acid: From Discovery to Modern Analytical Approaches

Abstract

Nornicotine-2-carboxylic acid, a nicotine derivative, holds a significant position in the study of nicotine metabolism and the development of novel therapeutic agents. This comprehensive technical guide provides an in-depth exploration of this compound, from its likely origins as a metabolite to synthetic pathways and modern analytical techniques for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound, its properties, and its scientific context.

Introduction: The Significance of this compound

This compound, with the systematic name 5-(3-Pyridyl)pyrrolidine-2-carboxylic acid, is a structural analog of nicotine and nornicotine.[1][2] Its significance stems from its likely role as a metabolite of nicotine, a primary psychoactive component of tobacco.[3] Understanding the metabolic fate of nicotine is crucial for several reasons:

-

Toxicology and Carcinogenesis: Some nicotine metabolites are implicated in the carcinogenic properties of tobacco.[4]

-

Pharmacokinetics and Drug Development: The metabolic profile of nicotine and its analogs influences their efficacy and safety as therapeutic agents, for example, in smoking cessation therapies.

-

Biomarker Discovery: Identifying and quantifying nicotine metabolites can serve as reliable biomarkers for tobacco exposure.[5]

While a seminal "discovery" paper for this compound is not readily apparent in the existing literature, its existence is confirmed by its commercial availability from various chemical suppliers.[6][7] This guide, therefore, synthesizes information from related compounds and metabolic pathways to provide a comprehensive overview.

Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties.

| Property | Value | Source |

| CAS Number | 3562-11-6 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Alternate Name | 5-(3-Pyridyl)proline | [1] |

Postulated Discovery and Biological Relevance: A Metabolite of Nicotine

It is highly probable that this compound was first identified in studies investigating the metabolic pathways of nicotine. Nicotine undergoes extensive metabolism in the body, primarily by cytochrome P450 enzymes.[3][5] The major metabolic pathway involves the conversion of nicotine to cotinine, but other minor pathways lead to a variety of metabolites, including several carboxylic acids.[3][8][9]

The structural similarity of this compound to nornicotine, a known nicotine metabolite, suggests it is likely formed through the oxidative metabolism of the pyrrolidine ring of nornicotine.[10][11]

Caption: Postulated metabolic pathway to this compound.

Synthesis of this compound: A Proposed Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the pyrrolidine ring, suggesting a key cyclization step.

Caption: A retrosynthetic approach to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This protocol is based on analogous transformations found in the literature for related compounds.

Step 1: Synthesis of a Protected Pyrrolidine Precursor

-

Start with a commercially available, suitably protected glutamic acid derivative (e.g., N-Boc-L-glutamic acid γ-methyl ester).

-

Reduce the α-carboxylic acid to the corresponding alcohol using a selective reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

-

Protect the resulting primary alcohol with a suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl chloride).

-

Convert the γ-methyl ester to a leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

Step 2: Cyclization to Form the Pyrrolidine Ring

-

Treat the tosylated precursor with a base (e.g., sodium hydride) to induce intramolecular cyclization, forming the protected pyrrolidine ring.

Step 3: Introduction of the Pyridyl Group

-

Deprotect the silyl ether to reveal the primary alcohol.

-

Oxidize the alcohol to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).

-

Perform a Grignard reaction with 3-pyridylmagnesium bromide on the aldehyde to introduce the pyridyl group.

-

The resulting secondary alcohol can then be converted to a leaving group (e.g., mesylate) and subjected to an intramolecular cyclization with the deprotected nitrogen to form the C-N bond, or other coupling strategies can be employed.

Step 4: Final Deprotection

-

Remove the N-Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

Analytical Characterization

The definitive identification and characterization of this compound would rely on a combination of modern analytical techniques.

Spectroscopic Methods

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, as well as the protons on the pyrrolidine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the pyridine and pyrrolidine rings, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

5.1.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 192.21), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would provide structural information through characteristic fragmentation patterns.

5.1.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group, around 1700-1730 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

C=N and C=C stretching vibrations from the pyridine ring.

Chromatographic Methods

5.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of this compound from complex matrices.

-

Reversed-Phase HPLC: A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often employed for optimal separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (around 260 nm) is a common method. For higher sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach.

5.2.2. Gas Chromatography (GC)

Due to the low volatility of the carboxylic acid, derivatization is typically required for GC analysis. The carboxylic acid can be converted to a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to injection.

Caption: A typical analytical workflow for this compound.

Future Directions and Applications

The study of this compound and related compounds presents several promising avenues for future research:

-

Pharmacological Screening: As a nicotine analog, it should be screened for activity at nicotinic acetylcholine receptors (nAChRs) to assess its potential as a therapeutic agent.

-

Metabolic Profiling: Further studies are needed to definitively confirm its presence and quantify its levels in biological fluids of tobacco users.

-

Toxicological Evaluation: The potential toxicity of this compound should be investigated to fully understand the health implications of nicotine metabolism.

Conclusion

This compound, while not as extensively studied as its parent compounds, represents an important piece in the complex puzzle of nicotine metabolism. This guide has provided a comprehensive overview of its likely origins, a plausible synthetic strategy, and the modern analytical techniques required for its characterization. As research into nicotine's effects on human health continues, a deeper understanding of its metabolites, including this compound, will be essential for the development of effective public health strategies and novel therapeutic interventions.

References

- A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. (n.d.). National Center for Biotechnology Information.

- Nornicotine. (n.d.). Wikipedia.

- Efficient Method of (S)-Nicotine Synthesis. (n.d.). MDPI.

- Total enantioselective synthesis of (S)-Nicotine. (n.d.). Datapdf.

- Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. (n.d.). National Center for Biotechnology Information.

- Metabolites of Nicotine and a Synthesis of Nornicotine. (n.d.). DATAPDF.

- 2'-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. (n.d.). ResearchGate.

- 2'-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. (n.d.). PNAS.

- Nicotine metabolism may spawn carcinogen. (2004, April 19). Science News.

- Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. (n.d.). National Center for Biotechnology Information.

- Nicotine: From Discovery to Biological Effects. (n.d.). MDPI.

- 3562-11-6 | this compound. (n.d.). Aribo Biotechnology.

- Nornicotine | C9H12N2. (n.d.). PubChem.

- Biochemistry of nicotine metabolism and its relevance to lung cancer. (n.d.). National Center for Biotechnology Information.

- Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate.

- Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. (2022, September 21). Nature.

- 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/5-Oxo-1-(pyridin-2-yl_methyl_pyrrolidine-3-carboxylic-acid]([Link]

- Metabolites of Nicotine and a Synthesis of Nornicotine. (n.d.). ACS Publications.

Sources

- 1. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 3562-11-6 [amp.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Nornicotine - Wikipedia [en.wikipedia.org]

- 11. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Safe Handling and Hazard Assessment of Nornicotine-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nornicotine-2-carboxylic acid is a nicotine derivative and metabolite available for research purposes.[1] A comprehensive review of available safety literature reveals a critical gap: there is limited direct toxicological data for this specific compound. The primary safety data sheet indicates that while it is not currently classified as hazardous under the 2012 OSHA Hazard Communication Standard, it possesses 100% unknown acute toxicity. This absence of data should not be interpreted as an absence of risk.

This guide provides a framework for the safe handling of this compound by applying the principle of chemical analogy. Given its structural relationship to nornicotine—a known nicotinic acetylcholine receptor (nAChR) agonist and a direct precursor to the carcinogen N'-nitrosonornicotine (NNN)—prudent laboratory practice mandates that this compound be handled with significant caution.[2][3] This document outlines essential safety protocols, exposure controls, and emergency procedures designed to mitigate potential and unknown hazards, ensuring the protection of laboratory personnel.

Chemical Identity and Properties

This compound, also known as 5-(3-Pyridyl)proline, is a heterocyclic compound.[4] Its core structure is derived from nornicotine, which itself is a demethylated metabolite of nicotine.[2] Understanding this lineage is fundamental to assessing its potential biological activity and associated handling risks.

| Property | Data | Source(s) |

| CAS Number | 3562-11-6 | [4] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [4] |

| Molecular Weight | 192.21 g/mol | [4] |

| Appearance | Typically a white powder | [5] |

| Synonyms | 5-(3-Pyridyl)proline, 5-(Pyridin-3-yl)pyrrolidine-2-carboxylic acid | [1] |

| Predicted Boiling Point | 394.8±42.0 °C | [1] |

| Predicted Density | 1.244±0.06 g/cm³ | [1] |

Toxicological Profile and Hazard Assessment

A robust safety assessment requires acknowledging both what is known and what is unknown. For this compound, the assessment relies heavily on inference from its chemical precursors due to a lack of direct studies.

Direct Hazard Evaluation

The currently available Safety Data Sheet (SDS) for this compound contains no specific data on inhalation, eye contact, skin contact, or ingestion toxicity. Furthermore, it is noted that 100% of the mixture consists of component(s) of unknown hazards to the aquatic environment. This lack of information necessitates a conservative approach, treating the compound as potentially hazardous until proven otherwise.

Hazard Assessment by Analogy: The Nornicotine Precursor

The primary rationale for cautious handling stems from the well-documented biological activity of its parent compound, nornicotine.

-

Pharmacological Activity : Nornicotine is an active metabolite of nicotine and a potent agonist of nicotinic acetylcholine receptors (nAChRs).[2][6] This activity implies that this compound could potentially interact with the nervous system, although its carboxylic acid moiety may significantly alter its absorption, distribution, and receptor binding affinity.

-

Carcinogen Precursor : Nornicotine is the direct precursor to the formation of N'-nitrosonornicotine (NNN), a potent, non-organ-specific carcinogen.[2][3] This transformation occurs during the curing of tobacco and can also happen in human saliva.[3][7] While there is no evidence that this compound can be converted to NNN, its close structural relationship to a known carcinogen precursor is a significant red flag.

The following diagram illustrates the metabolic relationship between nicotine, nornicotine, and the carcinogenic product NNN, positioning this compound within this context.

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the unknown risks, a stringent set of exposure controls must be implemented. The causality for these measures is rooted in the potential for uncharacterized toxicity and the known hazards of related compounds.

Engineering Controls

-

Fume Hood : All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is a critical self-validating control to prevent inhalation of fine particulates, as the respiratory toxicity is unknown.

-

Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory. The table below outlines the minimum requirements.

| PPE Item | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against accidental splashes of solutions or airborne powder. Standard prescription glasses are insufficient. |

| Skin and Body Protection | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |

| Hand Protection | Nitrile gloves (check manufacturer for breakthrough time). | Prevents dermal contact. Although skin toxicity is unknown, dermal absorption is a common route for nicotine analogs. Double-gloving is recommended for handling neat material. |

| Respiratory Protection | NIOSH/MSHA approved respirator (if required). | Should not be necessary if work is conducted in a fume hood. Required if exposure limits are exceeded or irritation is experienced. |

Safe Handling and Storage Protocols

Adherence to a standardized workflow is essential for minimizing exposure and ensuring chemical stability.

Step-by-Step Handling Protocol

-

Preparation : Before retrieving the compound, verify the fume hood is operational. Don all required PPE as specified in Section 4.2.

-

Retrieval : Retrieve the container from its designated -20°C storage location. Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.

-

Aliquotting : Conduct all weighing and transfers on a disposable weigh paper or in a tared vial within the fume hood. Use dedicated spatulas and tools.

-

Dissolution : If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.

-

Cleanup : After handling, wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposable items (gloves, weigh paper, wipes) in a designated hazardous waste container.

-

Doffing PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water.

The following workflow diagram visualizes this mandatory handling process.

Sources

- 1. This compound | 3562-11-6 [amp.chemicalbook.com]

- 2. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, CasNo.3562-11-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Nornicotine - Wikipedia [en.wikipedia.org]

Nornicotine-2-carboxylic Acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of Nornicotine-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and storage considerations for this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven methodologies to ensure the integrity of this critical research compound.

Introduction: Understanding this compound

This compound, also known as 5-(3-Pyridyl)proline, is a derivative of nornicotine, a minor tobacco alkaloid and a metabolite of nicotine.[1][2] Its structural similarity to nicotine and other pyridine alkaloids makes it a compound of interest in toxicological, pharmacological, and drug discovery research. The integrity of any research data generated using this compound is fundamentally dependent on its chemical stability. This guide delineates the principles and protocols necessary to ensure its stability from procurement to experimental use.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for designing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 3562-11-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Predicted Boiling Point | 394.8 ± 42.0 °C | [1] |

| Predicted Density | 1.244 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 2.04 ± 0.40 | [1] |

Core Stability Considerations and Potential Degradation Pathways

The stability of this compound is governed by its three primary structural features: the pyrrolidine ring, the pyridine ring, and the carboxylic acid moiety. While specific degradation studies on this molecule are not extensively published, we can infer potential degradation pathways based on established chemical principles.

-

Oxidation: The secondary amine in the pyrrolidine ring and the pyridine ring are susceptible to oxidation. This can be catalyzed by atmospheric oxygen, trace metals, or light. Oxidation can lead to the formation of N-oxides or other degradation products, altering the compound's biological activity.

-

Decarboxylation: Carboxylic acids, particularly when subjected to heat, can undergo decarboxylation, resulting in the loss of CO₂. While typically requiring high temperatures, this process can be facilitated by certain solution conditions or the presence of catalysts.

-

Photodegradation: Pyridine-containing compounds are often sensitive to light.[4] UV radiation can provide the energy to initiate photochemical reactions, leading to complex degradation pathways and the formation of colored impurities.

-

Reactivity with Incompatible Materials: Strong oxidizing agents are noted as incompatible materials, which can lead to rapid and hazardous decomposition.

Below is a diagram illustrating the potential degradation pathways for this compound.

Caption: Potential degradation routes for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, strict adherence to proper storage and handling protocols is paramount. The following recommendations are synthesized from supplier safety data sheets (SDS) and chemical best practices.

Storage Conditions

-

Temperature: There is variability in supplier recommendations, with some suggesting storage at -20°C and others at 2°C - 8°C.[5] For long-term storage (>6 months), -20°C is the preferred condition to minimize all potential chemical reactions, including oxidation and decarboxylation. For short-term use and working solutions, 2°C - 8°C is acceptable.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. This minimizes the risk of oxidation.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] This prevents moisture absorption and contamination. Use amber vials or wrap containers in foil to protect from light.

-

Summary Table for Storage:

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C, tightly sealed, protected from light. | Minimizes kinetic rates of all degradation reactions. |

| Short-Term Storage | 2°C - 8°C, tightly sealed, protected from light. | Sufficient for preventing significant degradation over days to weeks. |

| Incompatible Materials | Avoid strong oxidizing agents. | Prevents rapid and potentially hazardous decomposition. |

| General Conditions | Avoid extremes of temperature and direct sunlight. | Heat and light are primary drivers of degradation. |

Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety glasses with side shields or goggles.

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Handle in accordance with good industrial hygiene and safety practices.

-

Solution Preparation: For preparing solutions, use high-purity solvents. If the solution is to be stored, it should be filter-sterilized and stored under the same temperature and light-protected conditions as the solid material. The stability in solution is generally lower than in the solid state and should be experimentally determined.

Protocol for a Comprehensive Stability Study

To definitively establish the stability of this compound under specific experimental conditions, a forced degradation (stress testing) study is essential. This protocol provides a validated framework for such an investigation.

Objective

To identify the likely degradation products and determine the intrinsic stability of this compound under various stress conditions, thereby developing a stability-indicating analytical method.

Experimental Workflow

Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

-

Application of Stress Conditions:

-

Control: Keep one aliquot of the stock solution at the recommended storage condition (e.g., -20°C).

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place an aliquot in an oven at 80°C for 48 hours.

-

Photodegradation: Expose an aliquot to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) at room temperature.

-

-

Sample Processing:

-

After the incubation period, cool all samples to room temperature.

-

Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples, including the control, to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase for analysis.

-

Analytical Methodology

A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard.[6][7][8]

-

Instrumentation: HPLC system with a photodiode array (PDA) or UV detector and/or a mass spectrometer.

-

Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., ~260 nm). MS detection can be used for the identification of degradation products.

-

Validation: The method must be validated for specificity, linearity, accuracy, and precision. Peak purity analysis using a PDA detector is crucial to ensure that the main compound peak is not co-eluting with any degradation products.

Data Interpretation

-

Calculate the percentage of degradation for each stress condition relative to the control sample.

-

Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

-

If using MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

-

The stability profile can be established by identifying the conditions under which the compound is least stable.

Conclusion

The chemical integrity of this compound is critical for its valid use in research and development. While stable under recommended storage conditions, it possesses functional groups susceptible to degradation by oxidation, heat, and light. The most prudent long-term storage strategy is at -20°C in a tightly sealed, light-proof container . For any application requiring storage in solution or exposure to non-standard conditions, a formal stability study, as outlined in this guide, is strongly recommended to ensure the accuracy and reproducibility of experimental results.

References

- Benowitz, N. L., & Jacob, P., 3rd. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega.

- Dempsey, D., et al. (n.d.).

- Mooney, M. E., et al. (n.d.). Stability of the Nicotine Metabolite Ratio in Ad Libitum and Reducing Smokers - PMC - NIH.

- Aribo Biotechnology. (n.d.). 3562-11-6 | this compound. [Link]

- ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.3562-11-6. [Link]

- Analytice. (n.d.).

- Murphy, S. E., et al. (2013). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PMC - NIH. [Link]

- von Euler, M. C., et al. (2023). Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. PMC - NIH. [Link]

Sources

- 1. This compound | 3562-11-6 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound, CasNo.3562-11-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biosynth.com [biosynth.com]

- 6. Laboratory Analysis of Nornicotine - Analytice [analytice.com]

- 7. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Nornicotine-2-carboxylic Acid in Plant Metabolism: A Technical Guide for Researchers

Abstract

This technical guide delves into the chemistry, potential biosynthesis, and speculative physiological role of Nornicotine-2-carboxylic Acid, a derivative of the tobacco alkaloid nornicotine. While the presence and metabolic significance of this compound in plants are not yet firmly established in scientific literature, this document provides a comprehensive theoretical framework for its investigation. We explore a hypothetical biosynthetic pathway originating from nornicotine, detail robust analytical methodologies for its detection and quantification, and discuss its potential implications in plant defense and stress response. This guide is intended to serve as a foundational resource for researchers in plant biochemistry, natural product chemistry, and drug development, aiming to stimulate further inquiry into the largely uncharted territory of nornicotine metabolism beyond N-demethylation.

Introduction: The Pyridine Alkaloid Landscape in Nicotiana

The genus Nicotiana, a member of the Solanaceae family, is renowned for its complex array of pyridine alkaloids, which are pivotal to the plant's defense against herbivores and pathogens.[1] The most abundant of these alkaloids is nicotine, synthesized primarily in the roots and translocated to the leaves.[2] A key metabolic process in many Nicotiana species is the N-demethylation of nicotine to form nornicotine.[3][4][5] This conversion is particularly prominent during leaf senescence and curing.[3][5]

Nornicotine is of significant interest not only for its pharmacological properties but also as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN) in cured tobacco products.[3][4][5] The enzymatic basis for nicotine demethylation has been identified as a family of cytochrome P450 enzymes, specifically from the CYP82E subfamily.[4][5][6] While the conversion of nicotine to nornicotine is well-documented, the further metabolic fate of nornicotine in planta remains an area of active investigation. This guide focuses on a potential, yet unconfirmed, downstream metabolite: this compound.

This compound: A Putative Metabolite

This compound, also known by its systematic name 5-(3-Pyridyl)proline, is a chemical derivative of nornicotine.[1][7][8] Its structure consists of the pyridine ring characteristic of nicotine alkaloids, with the pyrrolidine ring of nornicotine bearing a carboxylic acid group at the 2-position.

While commercially available for research purposes, direct evidence for the natural occurrence and biosynthesis of this compound in plants is currently lacking in peer-reviewed literature.[1][7][8] However, its existence as a potential metabolic product of nornicotine is biochemically plausible. The introduction of a carboxylic acid group would significantly increase the polarity of the nornicotine molecule, potentially altering its transport, storage, and biological activity within the plant.

Hypothetical Biosynthetic Pathway

We propose a hypothetical biosynthetic pathway for the formation of this compound from nornicotine, likely involving an oxidative process targeting the pyrrolidine ring. This transformation could be catalyzed by a number of enzyme classes known to be involved in secondary metabolism.

Sources

- 1. scbt.com [scbt.com]

- 2. A novel pathway for nicotine degradation by Aspergillus oryzae 112822 isolated from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 3562-11-6 [amp.chemicalbook.com]

A Proposed Toxicological Evaluation of Nornicotine-2-carboxylic Acid: A Framework for Researchers and Drug Development Professionals

Abstract

Nornicotine-2-carboxylic acid, a derivative of the tobacco alkaloid nornicotine, is a compound of interest for which a formal toxicological profile is not publicly available. This technical guide addresses this critical information gap by proposing a comprehensive preliminary toxicological evaluation. In the absence of direct data, this framework leverages the known toxicological properties of the parent compound, nornicotine, as a surrogate to inform a structured, tiered approach to safety assessment. This document provides researchers and drug development professionals with a scientifically grounded roadmap for characterizing the potential hazards of this compound, adhering to international regulatory guidelines. The proposed experimental workflows are designed to establish a foundational understanding of the compound's potential acute toxicity, genotoxicity, and other key safety endpoints, thereby enabling informed decisions in research and development.

Introduction: The Need for a Toxicological Profile

This compound (CAS 3562-11-6; Molecular Formula: C₁₀H₁₂N₂O₂) is a chemical entity structurally related to nornicotine[1][2][3][4][5][6]. Nornicotine is a known metabolite of nicotine and is naturally present in tobacco[7][8]. A critical step in the development of any new chemical entity for pharmaceutical or other applications is the thorough characterization of its toxicological profile. Currently, a comprehensive toxicological assessment of this compound is absent from the public domain. This guide aims to provide a structured framework for conducting such an evaluation, ensuring scientific integrity and adherence to established regulatory standards.

The toxicological profile of the parent compound, nornicotine, provides a logical starting point for inferring potential hazards of this compound. Nornicotine is recognized as a nicotinic acetylcholine receptor agonist and can be metabolized to the carcinogen N-nitrosonornicotine (NNN)[7]. The United States Pharmacopeia (USP) and other regulatory bodies have established benchmarks for nornicotine as an impurity in nicotine products, suggesting that at low levels, it may not pose a health risk greater than nicotine itself[9]. However, any structural modification, such as the addition of a carboxylic acid group, necessitates a de novo toxicological evaluation.

The Surrogate Profile: Nornicotine Toxicology

Understanding the toxicological properties of nornicotine is essential for designing a relevant testing strategy for this compound.

Acute Toxicity

Nornicotine is classified as acutely toxic if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation[7]. While specific LD₅₀ values for this compound are not available, the toxicity of nornicotine underscores the need for careful handling and the prioritization of acute toxicity testing.

Genotoxicity

Studies on the genotoxicity of nornicotine have shown that at high concentrations, it can moderately increase the baseline frequency of sister-chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells[7]. This finding warrants a thorough investigation into the genotoxic potential of this compound.

Carcinogenicity

The primary carcinogenic concern with nornicotine is its role as a precursor to N-nitrosonornicotine (NNN), a potent carcinogen[10][11][12][13]. The nitrosation of nornicotine can occur during tobacco curing and processing, and even endogenously in human saliva[12]. The potential for this compound to be metabolized to NNN or other carcinogenic compounds is a critical data gap that must be addressed.

Reproductive and Developmental Toxicity

The developmental toxicity of nicotine, a closely related alkaloid, is well-documented, with effects on fetal development and adolescent neurodevelopment[14][15]. While specific data on nornicotine's reproductive and developmental toxicity is less abundant, the known effects of nicotine suggest that this is a crucial area for investigation for any related compound.

Table 1: Summary of Available Toxicological Data for Nornicotine

| Toxicological Endpoint | Findings for Nornicotine | Relevance to this compound |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[7] | High priority for empirical testing. |

| Genotoxicity | Moderately increases sister-chromatid exchanges in CHO cells at high concentrations.[7] | Genotoxicity assays are essential. |

| Carcinogenicity | Precursor to the carcinogen N-nitrosonornicotine (NNN).[7][10][11][12][13] | Carcinogenicity potential and metabolic fate need to be determined. |

| Neurotoxicity | Acts as a nicotinic acetylcholine receptor agonist.[7] | Neurotoxic potential should be evaluated. |

| Reproductive & Developmental Toxicity | Data is limited, but related compounds like nicotine have known adverse effects.[14][15] | A priority for investigation, especially if intended for human use. |

Proposed Tiered Toxicological Testing Strategy

A tiered approach to toxicological testing is recommended to efficiently characterize the hazards of this compound. This strategy begins with in vitro assays and progresses to more complex in vivo studies as needed, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The following proposed studies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the U.S. Environmental Protection Agency (EPA)[16][17][18][19][20].

Tier 1: In Vitro Toxicology

The initial tier focuses on cell-based assays to assess cytotoxicity, genotoxicity, and potential mechanisms of action.

Diagram 1: Tier 1 In Vitro Toxicological Workflow

Caption: Proposed workflow for the initial in vitro toxicological evaluation.

Experimental Protocols:

-

Cytotoxicity Assays (e.g., MTT, LDH):

-

Culture relevant cell lines (e.g., HepG2 for liver toxicity, CHO for general cytotoxicity) to 80% confluency in 96-well plates.

-

Expose cells to a range of concentrations of this compound for 24-48 hours.

-

Perform MTT or LDH assays according to manufacturer's protocols to determine cell viability and cytotoxicity.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration).

-

-

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

-

Use multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

-

Expose the bacterial strains to various concentrations of this compound.

-

Plate the treated bacteria on minimal glucose agar plates.

-

Incubate for 48-72 hours and count the number of revertant colonies.

-

A significant, dose-dependent increase in revertants indicates mutagenic potential.

-

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

-

Treat mammalian cells (e.g., CHO, human peripheral blood lymphocytes) with this compound with and without metabolic activation.

-

After an appropriate exposure period, culture the cells to allow for nuclear division.

-

Arrest cytokinesis using cytochalasin B.

-

Harvest, fix, and stain the cells.

-

Analyze for the presence of micronuclei in binucleated cells, an indicator of chromosomal damage.

-

Tier 2: In Vivo Acute Toxicity and Pharmacokinetics

If in vitro studies indicate potential toxicity, or if the intended use of the compound warrants further investigation, in vivo studies are necessary.

Diagram 2: Tier 2 In Vivo Acute Toxicity and PK/ADME Workflow

Caption: Tier 2 workflow for in vivo acute toxicity and pharmacokinetic studies.

Experimental Protocols:

-

Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425):

-

Use a single sex of rodents (typically female rats) for the initial study.[16]

-

Administer a starting dose of this compound to one animal.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-